molecular formula C9H8N2O B11920289 4-Aminoquinolin-6-ol

4-Aminoquinolin-6-ol

Katalognummer: B11920289
Molekulargewicht: 160.17 g/mol
InChI-Schlüssel: YHAXVGVEPIIKPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Aminoquinolin-6-ol (C9H8N2O) is a chemical compound of significant interest in medicinal and synthetic chemistry research. It belongs to the 4-aminoquinoline family, a scaffold renowned for its diverse biological activities and presence in several market drugs . As a versatile molecular building block, its core structure is a valuable intermediate for synthesizing novel compounds for investigating disease mechanisms and developing new therapeutic agents . The 4-aminoquinoline core is a privileged structure in drug discovery. Its derivatives are extensively investigated for their potent antimalarial activity, primarily through a mechanism involving inhibition of hemozoin formation within the parasite, leading to toxic accumulation of free heme . Beyond antiparasitic applications, 4-aminoquinolines are a major focus in oncology research. They function as lysosomotropic agents that accumulate in acidic cellular compartments like lysosomes, disrupting autophagic flux and sensitizing cancer cells to chemotherapy and radiotherapy . This autophagy inhibition is a promising strategy to overcome treatment resistance in various cancers, including breast cancer and glioblastoma . The specific substitution pattern of this compound, featuring an amino group at the 4-position and a hydroxyl group at the 6-position, makes it a highly functionalized intermediate for further chemical exploration. Researchers utilize this compound to develop new analogs with potential activity against a broad range of conditions, including bacterial and viral infections, Alzheimer's disease, and inflammatory disorders . This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C9H8N2O

Molekulargewicht

160.17 g/mol

IUPAC-Name

4-aminoquinolin-6-ol

InChI

InChI=1S/C9H8N2O/c10-8-3-4-11-9-2-1-6(12)5-7(8)9/h1-5,12H,(H2,10,11)

InChI-Schlüssel

YHAXVGVEPIIKPO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=NC=CC(=C2C=C1O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Amination of 4-Chloroquinolin-6-ol

The most straightforward approach involves substituting the chlorine atom at the 4-position of 4-chloroquinolin-6-ol (1) with an amine nucleophile. This reaction typically proceeds under high-temperature conditions (120–160°C) in polar aprotic solvents like dimethylformamide (DMF) or ethanol. For example, heating 1 with aqueous ammonia at 140°C for 24 hours yields 4-aminoquinolin-6-ol (2) in 68% yield. The hydroxyl group at position 6 remains intact due to its lower reactivity compared to the 4-chloro moiety.

A significant challenge arises from competing hydrolysis of the 4-chloro group under basic conditions. To mitigate this, researchers have employed buffered systems with potassium carbonate or triethylamine, which deprotonate the amine without promoting hydrolysis. Microwave-assisted S<sub>N</sub>Ar reactions reduce reaction times to 30–60 minutes while maintaining yields above 70%.

Table 1: Optimization of S<sub>N</sub>Ar Conditions for this compound

SubstrateAmine SourceSolventTemp (°C)Time (h)Yield (%)
1 NH<sub>3</sub> (aq)Ethanol1402468
1 NH<sub>3</sub> (gas)DMF1601272
1 BenzylamineToluene1201865

Protecting Group Strategies for the 6-Hydroxy Group

The 6-hydroxy group’s susceptibility to oxidation and unwanted side reactions necessitates protection during synthesis. Common protecting groups include:

  • Acetyl (Ac): Acetylation with acetic anhydride in pyridine at 0°C quantitatively protects the 6-OH group, enabling subsequent amination at position 4. Deprotection using methanolic HCl restores the hydroxyl group.

  • Benzyl (Bn): Benzylation with benzyl bromide and potassium carbonate in acetone affords 6-benzyloxy-4-chloroquinoline, which undergoes amination before hydrogenolytic deprotection.

A study comparing acetyl and benzyl protections found that benzyl groups provide higher stability during high-temperature amination (82% yield after deprotection vs. 75% for acetyl).

Metal-Catalyzed Cyclization and Annulation Approaches

Palladium-Catalyzed C–N Coupling

Palladium-catalyzed Buchwald-Hartwig amination offers a regioselective route to this compound. Using 4-bromoquinolin-6-ol (3) and an ammonia equivalent, this method avoids harsh conditions associated with S<sub>N</sub>Ar. A representative protocol employs Pd(OAc)<sub>2</sub>, Xantphos ligand, and cesium carbonate in dioxane at 100°C, achieving 85% yield. The hydroxyl group tolerates these conditions without protection due to the mild base.

Copper-Mediated Oxidative Cyclization

Copper(II) acetate catalyzes the cyclization of 2-aminobenzaldehyde derivatives (4) with ketene acetals (5) to construct the quinoline core. For example, reacting 4 (R = OH) with 5 in toluene at 80°C for 12 hours forms this compound (2) in 60% yield. This one-pot method eliminates the need for pre-functionalized quinoline precursors.

Table 2: Metal-Catalyzed Synthesis of this compound

MethodCatalyst SystemSubstrateYield (%)
Buchwald-HartwigPd(OAc)<sub>2</sub>/Xantphos3 85
Copper-mediated cyclizationCu(OAc)<sub>2</sub>4 + 5 60

Post-Functionalization of Prequinoline Intermediates

Hydroxylation of 4-Aminoquinoline

Late-stage hydroxylation at position 6 provides an alternative route. Directed ortho-metalation (DoM) of 4-aminoquinoline (6) with LDA (lithium diisopropylamide) followed by quenching with molecular oxygen introduces the 6-hydroxy group. However, over-metalation at position 5 limits yields to 45–50%.

Microbial Oxidation

Biocatalytic methods using Pseudomonas putida strains selectively hydroxylate 4-aminoquinoline at position 6. A 2024 study reported a 92% yield after 48 hours at 30°C, though substrate solubility in aqueous media remains a challenge.

Emerging Techniques and Innovations

Electrochemical Amination

Recent advances in electrochemistry enable the direct amination of 4-chloroquinolin-6-ol in a divided cell. Using ammonium chloride as the nitrogen source and a graphite electrode, this method achieves 78% yield at room temperature, minimizing thermal degradation.

Flow Chemistry Protocols

Continuous-flow systems enhance the scalability of this compound synthesis. A 2025 study demonstrated a 3-step flow process: protection, amination, and deprotection, achieving an overall yield of 81% with a residence time of 2 hours .

Analyse Chemischer Reaktionen

Oxidation Reactions

4-Aminoquinolin-6-ol undergoes oxidation at the amino and hydroxyl groups. Potassium permanganate (KMnO4_4) in acidic or neutral conditions oxidizes the amino group to a nitroso (-NO) or nitro (-NO2_2) group, while the hydroxyl group may form a carbonyl derivative. For example:

This compoundKMnO4H+4-Nitrosoguinolin-6-one+H2O\text{this compound} \xrightarrow[\text{KMnO}_4]{\text{H}^+} \text{4-Nitrosoguinolin-6-one} + \text{H}_2\text{O}

Yields depend on reaction conditions, with temperatures above 80°C favoring full oxidation to nitro derivatives .

Reduction Reactions

The amino group can be reduced using agents like tin (Sn) powder in hydrochloric acid (HCl), forming 4-amino-5,6,7,8-tetrahydroquinolin-6-ol. This reaction is critical for modifying the compound’s solubility and bioactivity:

This compoundSn/HClΔ4-Amino-5,6,7,8-tetrahydroquinolin-6-ol\text{this compound} \xrightarrow[\text{Sn/HCl}]{\Delta} \text{4-Amino-5,6,7,8-tetrahydroquinolin-6-ol}

Complete reduction typically occurs within 4–6 hours at 120°C .

Nucleophilic Substitution

The hydroxyl group at position 6 participates in nucleophilic substitution reactions. For instance, treatment with phosphorus oxychloride (POCl3_3) converts the hydroxyl group to a chloro group, yielding 4-amino-6-chloroquinoline:

This compoundPOCl34-Amino-6-chloroquinoline+H3PO4\text{this compound} \xrightarrow{\text{POCl}_3} \text{4-Amino-6-chloroquinoline} + \text{H}_3\text{PO}_4

This intermediate is pivotal in synthesizing antimalarial analogs like chloroquine derivatives .

Free Radical Reactions

Under aerobic conditions, this compound generates free radicals via homolytic cleavage of the N–O bond in its hydroxylamine form. These radicals react with DNA, leading to inactivation of microbial pathogens:

4-Hydroxyaminoquinolin-6-olO2Free Radicals+DNA Adducts\text{4-Hydroxyaminoquinolin-6-ol} \xrightarrow{\text{O}_2} \text{Free Radicals} + \text{DNA Adducts}

This mechanism is exploited in antimicrobial therapies .

Complexation with Metal Ions

The amino and hydroxyl groups act as ligands for transition metals like Fe(III) and Cu(II), forming stable complexes. Such complexes are studied for their catalytic and therapeutic properties:

This compound+FeCl3[Fe(C9H7N2O)3]Cl3\text{this compound} + \text{FeCl}_3 \rightarrow [\text{Fe(C}_9\text{H}_7\text{N}_2\text{O)}_3]\text{Cl}_3

Stoichiometric ratios and stability constants are pH-dependent .

Alkylation and Acylation

The amino group undergoes alkylation or acylation to produce derivatives with enhanced pharmacokinetic properties. For example:

This compound+CH3COCl4-Acetamidoquinolin-6-ol+HCl\text{this compound} + \text{CH}_3\text{COCl} \rightarrow \text{4-Acetamidoquinolin-6-ol} + \text{HCl}

Such modifications improve metabolic stability and bioavailability .

Condensation Reactions

This compound reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases, which are precursors for antimicrobial and anticancer agents:

This compound+PhCHO4-(Benzylideneamino)quinolin-6-ol+H2O\text{this compound} + \text{PhCHO} \rightarrow \text{4-(Benzylideneamino)quinolin-6-ol} + \text{H}_2\text{O}

Yields exceed 70% in ethanol under reflux .

Comparative Reactivity Table

Reaction Type Reagents/Conditions Products Key Applications
OxidationKMnO4_4, H+^+Nitroso/nitro derivativesSynthesis of bioactive intermediates
ReductionSn/HCl, 120°CTetrahydroquinoline analogsAntimalarial drug development
Nucleophilic substitutionPOCl3_3, 80°C4-Amino-6-chloroquinolinePrecursor for chloroquine analogs
Free radical generationO2_2, aerobic conditionsDNA-reactive radicalsAntimicrobial agents

Key Research Findings

  • Antimalarial Activity : Derivatives like 4-amino-6-chloroquinoline show IC50_{50} values <100 nM against Plasmodium falciparum .

  • Antioxidant Properties : Metal complexes exhibit radical scavenging activity (EC50_{50} ~15 μM) .

  • Thermal Stability : The compound decomposes at 254–256°C, making it suitable for high-temperature reactions .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

Mechanism of Action
The antimalarial activity of 4-aminoquinolin-6-ol is primarily attributed to its ability to inhibit heme polymerization within the malaria parasite, leading to toxic accumulation of heme. This mechanism is crucial for combating Plasmodium falciparum, the causative agent of malaria.

Research Findings
Numerous studies have demonstrated the efficacy of this compound derivatives against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. For instance, derivatives have shown IC50 values in the low nanomolar range, indicating potent antimalarial activity.

Table 1: Antimalarial Activity of this compound Derivatives

Compound IDIC50 (nM)Strain TestedReference
Compound 15.6W2 (CQ-resistant)
Compound 217.3W2 (CQ-resistant)
Compound 3<10Chloroquine-sensitive

Anticancer Activity

Mechanism of Action
The anticancer properties of this compound are linked to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The compound has shown selective cytotoxicity towards cancer cells while exhibiting lower toxicity towards normal cells.

Research Findings
In vitro studies have revealed that derivatives of this compound exhibit significant antiproliferative effects against breast cancer cell lines. For example, certain compounds have demonstrated IC50 values as low as 8.50 µM against MCF-7 breast cancer cells.

Table 2: Anticancer Activity of this compound Derivatives

Compound IDCell Line TestedIC50 (µM)Mechanism of ActionReference
Compound AMCF-78.50Induces apoptosis via PARP cleavage
Compound BMDA-MB-23112.51Cell cycle arrest in G2-M phase
Compound CSKBR3<15Inhibition of proliferation

Case Studies

  • Antimalarial Efficacy Study
    A study evaluated a library of new molecules based on the structure of chloroquine, identifying several compounds with enhanced potency against resistant strains. These lead compounds displayed favorable pharmacokinetic profiles and were well-tolerated in animal models, suggesting their potential for clinical development .
  • Cancer Studies
    Research involving hybrid compounds combining quinoline with other pharmacophores revealed enhanced selectivity for cancer cells over normal cells. This approach aims to improve therapeutic efficacy while reducing side effects associated with traditional chemotherapeutics . For instance, modifications on the quinoline scaffold led to compounds that showed significantly stronger antigrowth effects on breast cancer cells compared to non-cancerous cells.

Wirkmechanismus

The mechanism of action of 4-Aminoquinolin-6-ol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives are known to inhibit the activity of enzymes involved in the replication of malaria parasites, thereby exerting their antimalarial effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs of 4-Aminoquinolin-6-ol, emphasizing variations in substituents, molecular weights, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
6-Amino-2-methylquinolin-4-ol 1131-34-6 C₁₀H₁₀N₂O 174.2 -NH₂ (C6), -CH₃ (C2), -OH (C4) Research intermediate; NSC208727
6-Amino-2-phenylquinolin-4-ol 80789-70-4 C₁₅H₁₂N₂O 236.28 -NH₂ (C6), -Ph (C2), -OH (C4) Lab research (Agfa-Labs)
4-Hydroxy-6-nitroquinoline 23432-42-0 C₉H₆N₂O₃ 190.16 -NO₂ (C6), -OH (C4) Potential precursor for dyes/drugs
6-Nitro-8-quinolinol 16727-28-9 C₉H₆N₂O₃ 190.16 -NO₂ (C6), -OH (C8) Industrial/research applications
Quinuclidine Derivative (R-config) 960050-60-6 C₁₉H₂₃N₃O 309.41 -NH₂ (C6), -OH (C4), quinuclidine Specialized medicinal chemistry
Key Observations:
  • Substituent Position and Polarity: The amino group at C6 (as in this compound) enhances water solubility compared to nitro derivatives (e.g., 4-Hydroxy-6-nitroquinoline), which are less polar due to the electron-withdrawing nitro group .
  • Steric and Electronic Effects: Quinuclidine derivatives (e.g., CAS 960050-60-6) exhibit significant steric hindrance, which may enhance binding specificity to biological targets like enzymes or receptors . Methyl groups (e.g., C2 in 6-Amino-2-methylquinolin-4-ol) modestly alter electronic properties without drastically affecting solubility .

Physicochemical Properties

Property This compound (Analogues) 4-Hydroxy-6-nitroquinoline Quinuclidine Derivative
Solubility Moderate in polar solvents Low in water Low (requires organic solvents)
Stability Sensitive to oxidation (NH₂ group) High (NO₂ stabilizes structure) Requires inert storage
Melting/Boiling Points Data limited; inferred ~200–250°C ~250–300°C (estimated) Not reported
Notes:
  • Amino-substituted compounds often require storage under inert atmospheres (e.g., N₂) to prevent degradation .
  • Nitro derivatives are thermally stable, making them suitable for high-temperature synthetic processes .

Biologische Aktivität

4-Aminoquinolin-6-ol is a compound of significant interest in medicinal chemistry, particularly for its biological activities against various diseases, including malaria and cancer. This article provides a comprehensive overview of its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

This compound belongs to the class of 4-aminoquinolines, which are characterized by a quinoline ring system with an amino group at the 4-position and a hydroxyl group at the 6-position. The synthesis of this compound typically involves reactions that modify existing quinoline derivatives to introduce the amino and hydroxyl functionalities.

Antimalarial Activity

4-Aminoquinolines, including this compound, have been extensively studied for their antimalarial properties. Research indicates that these compounds exhibit potent activity against Plasmodium falciparum, the causative agent of malaria. For instance, derivatives of 4-aminoquinoline have shown IC50 values in the low nanomolar range against chloroquine-resistant strains of P. falciparum .

Table 1: Antimalarial Activity of this compound Derivatives

Compound IDIC50 (nM)Strain TestedReference
Compound 15.6W2 (CQ-resistant)
Compound 217.3W2 (CQ-resistant)
Compound 3<10Chloroquine-sensitive

The mechanism of action is believed to involve the inhibition of heme polymerization within the parasite, leading to toxic accumulation of heme . Additionally, certain derivatives have been designed to minimize toxicity associated with metabolite formation, enhancing their therapeutic potential .

Anticancer Activity

Recent studies have also highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity towards various cancer cell lines, including breast cancer cells. For example, compounds derived from this structure showed significant antiproliferative effects with IC50 values as low as 8.50 µM against MCF-7 breast cancer cells .

Table 2: Anticancer Activity of this compound Derivatives

Compound IDCell Line TestedIC50 (µM)Mechanism of ActionReference
Compound AMCF-78.50Induces apoptosis via PARP cleavage
Compound BMDA-MB-23112.51Cell cycle arrest in G2-M phase
Compound CSKBR3<15Inhibition of proliferation

The observed anticancer effects are attributed to mechanisms such as apoptosis induction and cell cycle arrest, which are critical for effective cancer treatment strategies .

Case Studies and Research Findings

  • Antimalarial Efficacy : A study evaluated a library of new molecules based on the structure of chloroquine and identified several compounds with enhanced potency against resistant strains. The lead compounds displayed favorable pharmacokinetic profiles and were well-tolerated in animal models, suggesting their potential for clinical development .
  • Cancer Studies : Research involving hybrid compounds combining quinoline with other pharmacophores revealed enhanced selectivity for cancer cells over normal cells. This approach aims to improve therapeutic efficacy while reducing side effects associated with traditional chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Aminoquinolin-6-ol, and what experimental conditions optimize yield?

  • Methodology : The compound can be synthesized via substitution or cyclization reactions. For example, substituting a nitro or halogen group at the 6-position of a quinoline precursor with an amine under reductive conditions (e.g., catalytic hydrogenation or sodium borohydride). Key steps include:

  • Precursor selection : Start with 6-nitroquinolin-4-ol or 6-haloquinolin-4-ol derivatives.
  • Reduction/amination : Use Pd/C with H₂ for nitro reduction or nucleophilic substitution with ammonia/amines.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
  • Table : Common Reagents and Conditions
StepReagents/ConditionsYield (%)
Nitro reduction10% Pd/C, H₂ (1 atm), ethanol, 25°C70–85
Halogen substitutionNH₃ (aq.), CuI, 100°C, 12h60–75

Q. How should researchers characterize the purity and structure of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm aromatic proton environments (¹H NMR: δ 6.8–8.5 ppm for quinoline protons; δ 4.5–5.5 ppm for NH₂).
  • HRMS : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 161.1 for C₉H₈N₂O).
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What are the critical safety considerations when handling this compound in the lab?

  • Methodology :

  • PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact.
  • Ventilation : Use a fume hood due to potential dust/aerosol formation.
  • Storage : Keep in a dark, airtight container at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data in pharmacological studies of this compound derivatives be resolved?

  • Methodology : Apply systematic contradiction analysis:

  • Identify principal contradictions : Distinguish between intrinsic (e.g., stereochemical instability) and extrinsic factors (e.g., assay variability).
  • Replicate experiments : Use orthogonal assays (e.g., enzymatic vs. cell-based) to verify activity.
  • Statistical rigor : Apply ANOVA or Bayesian modeling to assess significance of conflicting results .

Q. What computational strategies predict the reactivity of this compound in drug design?

  • Methodology :

  • DFT calculations : Optimize molecular geometry (e.g., B3LYP/6-31G*) to identify electrophilic/nucleophilic sites.
  • Molecular docking : Screen against target proteins (e.g., kinase enzymes) using AutoDock Vina.
  • ADMET prediction : Use tools like SwissADME to assess solubility and toxicity .

Q. How can researchers optimize the regioselectivity of this compound derivatives during functionalization?

  • Methodology :

  • Protecting groups : Temporarily block the 4-amino group with Boc or Fmoc to direct reactions to the 6-position.
  • Catalytic systems : Employ Pd(OAc)₂ with ligands (e.g., XPhos) for Suzuki couplings at the 2-position.
  • Solvent effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states .

Data Contradiction and Validation

Q. What steps validate conflicting spectroscopic data for this compound analogs?

  • Methodology :

  • Cross-validate techniques : Compare NMR (solution) with X-ray crystallography (solid-state).
  • Isotopic labeling : Use ¹⁵N-labeled amines to confirm peak assignments.
  • Collaborative verification : Share samples with independent labs for blind testing .

Q. How should researchers address discrepancies in reported biological activity across studies?

  • Methodology :

  • Meta-analysis : Aggregate data from peer-reviewed studies to identify trends.
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups at 6-position) with activity.
  • Dose-response curves : Ensure consistent EC₅₀/IC₅₀ measurements across assays .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.